molecular formula C14H15N5O5S2 B1237308 cefetamet CAS No. 90712-47-3

cefetamet

Cat. No.: B1237308
CAS No.: 90712-47-3
M. Wt: 397.4 g/mol
InChI Key: MQLRYUCJDNBWMV-RWFJUVPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefetamet pivoxil involves several key steps. One common method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-aminocephalosporanic acid (7-ADCA) and subsequent agitation for reaction . The resulting compound is then further processed to obtain this compound pivoxil hydrochloride.

Industrial Production Methods

Industrial production of this compound pivoxil hydrochloride typically involves the preparation of dispersible tablets. These tablets are composed of this compound pivoxil hydrochloride, microcrystalline cellulose, polyvinylpolypyrrolidone, calcium hydrophosphate, sodium starch glycolate, silicon dioxide, magnesium stearate, and steviosin . The formulation ensures good dispersion, rapid disintegration, and high bioavailability.

Chemical Reactions Analysis

Types of Reactions

Cefetamet undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized this compound derivatives, reduced forms of this compound, and substituted this compound compounds with modified functional groups .

Mechanism of Action

Properties

CAS No.

90712-47-3

Molecular Formula

C14H15N5O5S2

Molecular Weight

397.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

MQLRYUCJDNBWMV-RWFJUVPESA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant

Synonyms

2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid
cefetamet
LY 97964
LY-97964
Ro 15-8074
Ro-15-8074

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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